LAS190792

COPD bronchodilator MABA

LAS190792 (CAS: 1347232-69-2), also designated AZD8999, is a novel inhaled bifunctional muscarinic acetylcholine receptor antagonist and β2-adrenoceptor agonist (MABA) developed for the potential treatment of chronic respiratory diseases with airflow limitation. The molecule combines both long-acting muscarinic antagonist (LAMA) and long-acting β2-agonist (LABA) mechanisms within a single chemical entity.

Molecular Formula C39H43ClN4O9S2
Molecular Weight 811.4 g/mol
CAS No. 1347232-69-2
Cat. No. B11935823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLAS190792
CAS1347232-69-2
Molecular FormulaC39H43ClN4O9S2
Molecular Weight811.4 g/mol
Structural Identifiers
SMILESCN(CCOC(=O)NC1=C(C=C(C(=C1)OC)CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)C4CCC(CC4)OC(=O)C(C5=CC=CS5)(C6=CC=CS6)O
InChIInChI=1S/C39H43ClN4O9S2/c1-44(24-7-9-25(10-8-24)53-37(48)39(50,33-5-3-17-54-33)34-6-4-18-55-34)15-16-52-38(49)42-29-20-32(51-2)23(19-28(29)40)21-41-22-31(46)26-11-13-30(45)36-27(26)12-14-35(47)43-36/h3-6,11-14,17-20,24-25,31,41,45-46,50H,7-10,15-16,21-22H2,1-2H3,(H,42,49)(H,43,47)/t24?,25?,31-/m0/s1
InChIKeySNXJYSXRLKUBSZ-DKVSQIIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LAS190792 (AZD8999) 1347232-69-2: Dual-Action Inhaled MABA Bronchodilator for Respiratory Disease Research


LAS190792 (CAS: 1347232-69-2), also designated AZD8999, is a novel inhaled bifunctional muscarinic acetylcholine receptor antagonist and β2-adrenoceptor agonist (MABA) developed for the potential treatment of chronic respiratory diseases with airflow limitation [1]. The molecule combines both long-acting muscarinic antagonist (LAMA) and long-acting β2-agonist (LABA) mechanisms within a single chemical entity [1].

LAS190792 (AZD8999) 1347232-69-2: Why Simple Substitution with Single-Action LAMAs or LABAs Is Not Equivalent


MABA compounds like LAS190792 cannot be simply interchanged with single-mechanism LAMAs (e.g., tiotropium) or LABAs (e.g., indacaterol) or even their fixed-dose combinations because the dual pharmacophore in a single molecule may produce distinct pharmacological profiles. Studies demonstrate that the integrated MABA design yields a unique balance of M3 antagonism and β2 agonism, potentially influencing onset and duration of action, functional potency in complex tissue systems, and even offering synergistic anti-inflammatory effects not recapitulated by simple co-administration of separate agents [1]. Direct comparative data are required to inform scientific and procurement decisions.

LAS190792 (AZD8999) 1347232-69-2: Quantitative Differentiation Evidence for Scientific Selection


Human Antimuscarinic Potency in Tissue: LAS190792 Demonstrates Higher pIC50 than Batefenterol

In human isolated bronchial tissue, the antimuscarinic potency of LAS190792, measured in the presence of propranolol to isolate muscarinic antagonism, was slightly but consistently higher than that of the comparator MABA batefenterol. The pIC50 for LAS190792 was 8.3, compared to 7.9 for batefenterol [1]. This difference indicates a greater functional blockade of muscarinic receptors in relevant human tissue.

COPD bronchodilator MABA

Functional β2-Adrenoceptor Potency: LAS190792 Exceeds Tiotropium and Aligns with LABAs

In guinea pig isolated trachea preparations with spontaneous tone, LAS190792 exhibited a functional β2-adrenoceptor potency (pEC50 = 9.6) [1]. This value is in a similar range to the pure LABA comparators batefenterol and indacaterol and, as expected, substantially higher than the pure LAMA tiotropium, which lacks intrinsic β2-agonism [1].

asthma bronchodilation β2-agonist

Duration of Action in Isolated Tissue: LAS190792 Demonstrates Prolonged Relaxation Relative to Batefenterol

In a direct comparison of washout kinetics in electrically stimulated guinea pig trachea, LAS190792 exhibited a longer duration of action than the comparator MABA batefenterol [1]. While both compounds produced initial relaxation, the recovery of contraction upon washout was significantly slower for LAS190792, indicating a more sustained functional effect at the tissue level [1].

MABA duration of action bronchodilator

In Vivo Bronchodilation Half-Life in Canine Model: LAS190792 Exhibits Sustained Effect (t1/2 = 13.3 h)

In an anesthetized dog model of acetylcholine-induced bronchoconstriction, nebulized LAS190792 provided sustained bronchodilation with a calculated half-life (t1/2) of 13.3 hours [1]. This in vivo duration aligns with a once-daily dosing profile and provides a quantitative benchmark for comparing with other inhaled bronchodilators.

in vivo bronchodilation half-life

Synergistic Anti-Inflammatory Effect with Corticosteroids in COPD Patient Neutrophils

In neutrophils isolated from COPD patients, the combination of a non-effective concentration of AZD8999 (0.01 nM) with a non-effective concentration of fluticasone propionate (0.1 nM) produced synergistic anti-inflammatory effects [1]. This synergy was not observed with either agent alone at these concentrations and was associated with increased glucocorticoid receptor α and MKP1 expression [1]. This finding suggests a potential added benefit of MABA/ICS combination therapy.

COPD anti-inflammatory synergy

Phase I Clinical Bronchodilation: LAS190792 400 µg Provides 178 mL Improvement in Trough FEV1 over Placebo in COPD Patients

In a Phase I, randomized, double-blind, placebo-controlled crossover study in patients with moderate to severe COPD (N=38), single inhaled doses of AZD8999 400 µg and 100 µg produced statistically significant, clinically meaningful improvements in trough FEV1 compared to placebo [1]. The improvement of 178 mL with the 400 µg dose was significantly greater than that observed with the active comparator indacaterol 150 µg in the same study [1].

clinical trial FEV1 COPD

LAS190792 (AZD8999) 1347232-69-2: Optimal Research Applications Based on Verified Differentiation Evidence


Preclinical MABA Development and Pharmacology Studies

Utilize LAS190792 as a reference MABA for comparative pharmacology studies, particularly when investigating the balance between antimuscarinic and β2-agonist activities. Its direct head-to-head data against batefenterol (higher antimuscarinic pIC50 in human tissue [1]) and its in vivo half-life of 13.3 h [1] provide clear benchmarks for evaluating novel dual-action bronchodilators.

In Vivo Canine Models of Bronchoconstriction and Bronchoprotection

Employ LAS190792 in canine models of acetylcholine-induced bronchoconstriction to study the duration and magnitude of bronchodilation. The documented t1/2 of 13.3 h in this model [1] serves as a robust, quantifiable parameter for PK/PD correlation and for comparing the sustained action of new chemical entities.

Combination Therapy Research: MABA-ICS Synergy in COPD

Investigate the synergistic anti-inflammatory mechanisms of MABA compounds combined with inhaled corticosteroids. LAS190792's demonstrated synergy with fluticasone propionate at sub-effective concentrations (0.01 nM and 0.1 nM, respectively) in COPD patient neutrophils [2] makes it a key tool for exploring the molecular basis of enhanced efficacy in triple therapy regimens.

Clinical Proof-of-Concept Trials for Dual-Action Bronchodilators

Use the existing Phase I clinical data for LAS190792 as a benchmark for new MABA candidates. The documented 178 mL improvement in trough FEV1 over placebo in COPD patients, which was superior to indacaterol 150 µg [3], provides a clinically relevant efficacy target for early-stage human studies of similar dual-mechanism inhaled therapies.

Technical Documentation Hub

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